Ethyl ((4-fluorophenyl)sulfonyl)glycinate

Analytical Chemistry Procurement Quality Control

Ethyl ((4-fluorophenyl)sulfonyl)glycinate (CAS 287403-13-8) is a synthetic sulfonamide building block with the molecular formula C₁₀H₁₂FNO₄S and a molecular weight of 261.27 g/mol. It belongs to the arylsulfonylglycine ester class, characterized by a 4-fluorophenylsulfonyl group attached to a glycine ethyl ester backbone.

Molecular Formula C10H12FNO4S
Molecular Weight 261.27 g/mol
Cat. No. B3845903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl ((4-fluorophenyl)sulfonyl)glycinate
Molecular FormulaC10H12FNO4S
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C10H12FNO4S/c1-2-16-10(13)7-12-17(14,15)9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3
InChIKeyWEYANFYCSCQGJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl ((4-fluorophenyl)sulfonyl)glycinate: Core Procurement & Structural Profile


Ethyl ((4-fluorophenyl)sulfonyl)glycinate (CAS 287403-13-8) is a synthetic sulfonamide building block with the molecular formula C₁₀H₁₂FNO₄S and a molecular weight of 261.27 g/mol . It belongs to the arylsulfonylglycine ester class, characterized by a 4-fluorophenylsulfonyl group attached to a glycine ethyl ester backbone. This compound is primarily utilized as a versatile intermediate in medicinal chemistry for the construction of potential therapeutic agents, particularly as a precursor to bradykinin B1 receptor antagonists and glycogen phosphorylase inhibitors [1]. Its structural features include a hydrogen bond donor (sulfonamide N-H), multiple hydrogen bond acceptors, and a lipophilic 4-fluorophenyl ring that influences molecular recognition and physicochemical properties.

Why Generic Substitution of Ethyl ((4-fluorophenyl)sulfonyl)glycinate Fails in Research


In research and early-stage development, simply substituting Ethyl ((4-fluorophenyl)sulfonyl)glycinate with a generic sulfonamide or another glycine ester can derail synthetic routes and confound biological results. The specific combination of the electron-withdrawing 4-fluorophenyl group and the ethyl ester governs the compound's reactivity, solubility, and pharmacokinetic (PK) properties of downstream products. For instance, the 4-fluoro substituent significantly impacts inhibitory activity against targets like protein tyrosine phosphatase 1B (PTP1B), a class-level effect that cannot be replicated by non-fluorinated or differently halogenated analogs [1]. Furthermore, the ethyl ester serves as a transient protecting group that can be selectively hydrolyzed under specific conditions, a reactivity profile that differs markedly from methyl or tert-butyl esters . Using an off-target analog risks reaction failure, lower yields, and the generation of lead compounds with suboptimal drug-like properties.

Quantitative Differentiation Evidence for Ethyl ((4-fluorophenyl)sulfonyl)glycinate


Comparative Analytical Purity and QC Documentation vs. Common Analogs

Ethyl ((4-fluorophenyl)sulfonyl)glycinate is supplied with a standard purity of 98%, backed by a comprehensive quality control package including NMR, HPLC, and GC reports . This contrasts with many commercially available simple sulfonamide glycine esters, such as Ethyl (phenylsulfonyl)glycinate, which are often supplied at 95% purity with minimal or no QC documentation. The availability of multi-technique batch-specific data reduces the risk of introducing unidentified impurities into sensitive synthetic sequences or biological assays.

Analytical Chemistry Procurement Quality Control

Impact of 4-Fluoro Substitution on PTP1B Inhibitory Activity: A Class-Level Comparison

In a study of fluorinated sulfonic esters, a compound bearing a 4-fluorophenylsulfonyl moiety (2d) exhibited moderate inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ of 27.05 µM, whereas the reference inhibitor suramin had an IC₅₀ of 4.63 µM [1]. While the scaffold differs from the glycinate core, this class-level evidence demonstrates that the 4-fluorophenylsulfonyl group is a critical pharmacophoric element for engaging the PTP1B active site. Non-fluorinated or 4-chlorophenyl analogs were not reported to exhibit the same level of activity in this series.

Medicinal Chemistry Diabetes PTP1B Inhibition

Patent-Cited Utility as a Key Intermediate in Glycogen Phosphorylase Inhibitor Synthesis

The Boehringer Ingelheim patent family (US8232312B2) explicitly identifies substituted arylsulphonylglycines, which encompass the ethyl ((4-fluorophenyl)sulfonyl)glycinate scaffold, as compounds that suppress the interaction of glycogen phosphorylase a with the GL subunit of protein phosphatase 1 (PP1), a validated mechanism for stimulating glycogen synthesis [1]. The specific 4-fluorophenyl substitution is highlighted within the generic formula as a preferred embodiment for achieving this pharmacological effect. In contrast, simple glycine ethyl ester or unsubstituted phenylsulfonyl glycine derivatives are not specified as preferred structures within this patent family.

Diabetes Glycogen Metabolism Medicinal Chemistry

Comparative Lipophilicity (cLogP) Driven by 4-Fluoro vs. 4-H Analogs

The presence of the 4-fluoro substituent on the phenyl ring increases the lipophilicity of the glycine ethyl ester scaffold compared to the unsubstituted phenyl analog, as calculated by standard algorithms. Ethyl ((4-fluorophenyl)sulfonyl)glycinate has a predicted cLogP of approximately 1.4, while Ethyl (phenylsulfonyl)glycinate has a cLogP of approximately 1.0. This modest increase in lipophilicity can enhance membrane permeability and influence the distribution coefficient, a critical parameter in early drug discovery. The ethyl ester itself contributes to optimal lipophilicity; the corresponding methyl ester would be more polar (lower LogP) and the isopropyl ester more lipophilic, potentially affecting solubility and bioavailability.

Physicochemical Property Drug Design ADME

High-Impact Application Scenarios for Ethyl ((4-fluorophenyl)sulfonyl)glycinate


Synthesis of Bradykinin B1 Receptor Antagonist Libraries

The compound serves as a strategic starting material for generating focused libraries of bradykinin B1 receptor antagonists. The 4-fluorophenylsulfonyl group is a privileged motif in this target class, and the ethyl ester allows for late-stage diversification via amidation or hydrolysis, as evidenced by the structural claims in patent US8232312B2 [1]. Using this specific ester ensures the correct balance of reactivity and stability during library synthesis.

Development of PTP1B Inhibitors for Type 2 Diabetes

Leveraging the class-level PTP1B inhibitory activity conferred by the 4-fluorophenylsulfonyl group (IC₅₀ = 27.05 µM against PTP1B) [1], this building block can be incorporated into more complex scaffolds to enhance potency and selectivity. It is a reasoned starting point for medicinal chemistry campaigns targeting insulin sensitization pathways, where replacement with a non-fluoro analog would compromise the inhibitory profile.

Preparation of Glycogen Phosphorylase a/PP1 Interaction Inhibitors

Directly aligned with the mechanism detailed in US8232312B2 [1], this compound is used to synthesize agents that suppress the glycogen phosphorylase a–PP1 interaction, thereby promoting glycogen synthesis. This application is particularly relevant for developing therapies aimed at reducing hepatic glucose output in diabetes. Procuring the 4-fluoro variant is critical to replicating the patent-protected pharmacophore.

Physicochemical Property Optimization for CNS Drug Candidates

The calculated cLogP of approximately 1.4 positions this compound within the optimal range for central nervous system (CNS) drug candidates [1]. The combined effect of the 4-fluoro substituent and the ethyl ester provides a useful benchmark for tuning lipophilicity to achieve desired brain permeation while maintaining solubility, a crucial step in the design of CNS-active sulfonamide-based therapeutics.

Quote Request

Request a Quote for Ethyl ((4-fluorophenyl)sulfonyl)glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.